molecular formula C16H17BrN4 B5544008 N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No.: B5544008
M. Wt: 345.24 g/mol
InChI Key: PNRMBEJYEILTKO-UHFFFAOYSA-N
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Description

N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a useful research compound. Its molecular formula is C16H17BrN4 and its molecular weight is 345.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.06366 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Condensation Reactions and Derivative Formation

In the realm of organic chemistry, compounds similar to N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine have been involved in condensation reactions. For example, derivatives of piperazine have been synthesized through condensation reactions, leading to the formation of various piperazine-based compounds. These processes are crucial for developing new chemical entities with potential applications in medicinal chemistry and drug development (Barak, 1968).

Synthesis of Bifunctional Macrocycles

Another application involves the synthesis of bifunctional macrocycles, which are critical for chelating metal ions. This is important for creating diagnostic and therapeutic agents, particularly in the field of radiopharmacy and nuclear medicine. The synthesis process involves cyclization reactions and showcases the versatility of piperazine derivatives in forming complex molecular structures (McMurry et al., 1992).

Development of Drug Resistance Modulators

Research has also focused on the synthesis of compounds that can modulate multidrug resistance, a significant hurdle in cancer treatment. Studies on the displacement chemistry of certain brominated derivatives have provided insights into synthesizing key precursors for drug resistance modulators, highlighting the importance of such compounds in overcoming drug resistance mechanisms (Barnett et al., 2004).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The creation of new derivatives through condensation reactions and their subsequent screening for antimicrobial properties is crucial for developing new antimicrobial agents (Patel & Agravat, 2007).

Polymer-Supported Bromine Complexes

The synthesis and application of polymer-supported bromine complexes involving piperazine units demonstrate the utility of these compounds in organic synthesis. These complexes are used in electrophilic addition, aromatic substitution, and radical substitution reactions, showcasing the broad applicability of piperazine derivatives in synthetic chemistry (Zupan & Šegatin, 1994).

Properties

IUPAC Name

1-(2-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRMBEJYEILTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.